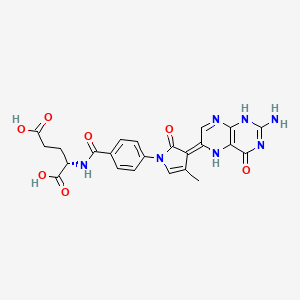

Pyrrofolic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

88912-57-6 |

|---|---|

Fórmula molecular |

C23H21N7O7 |

Peso molecular |

507.5 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-4-methylpyrrol-1-yl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C23H21N7O7/c1-10-9-30(21(35)16(10)14-8-25-18-17(26-14)20(34)29-23(24)28-18)12-4-2-11(3-5-12)19(33)27-13(22(36)37)6-7-15(31)32/h2-5,8-9,13,35H,6-7H2,1H3,(H,27,33)(H,31,32)(H,36,37)(H3,24,25,28,29,34)/t13-/m0/s1 |

Clave InChI |

JYBFTUFQNDOQKK-ZDUSSCGKSA-N |

SMILES isomérico |

CC\1=CN(C(=O)/C1=C/2\C=NC3=C(N2)C(=O)N=C(N3)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

CC1=CN(C(=O)C1=C2C=NC3=C(N2)C(=O)N=C(N3)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pyrrofolic acid; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core of Pyrrole-Based Carboxylic Acids

Introduction: The term "Pyrrofolic acid" does not correspond to a standardized chemical entity within common chemical databases. However, it suggests a focus on the fundamental chemical scaffold of pyrrole-containing carboxylic acids. These structures are integral to a wide array of biologically active molecules and natural products. This technical guide provides an in-depth exploration of two core representative molecules: Pyrrole-2-carboxylic acid , a simple aromatic pyrrole derivative, and Pyroglutamic acid , a non-aromatic lactam derived from glutamic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of their chemical structures, physicochemical properties, synthesis protocols, and biological significance.

Section 1: Pyrrole-2-Carboxylic Acid

Pyrrole-2-carboxylic acid is a foundational pyrrole derivative that serves as a building block in the synthesis of more complex molecules. It is a naturally occurring compound found in various organisms, including Streptomyces species and Capparis spinosa[1].

Chemical Structure and Identifiers

-

IUPAC Name: 1H-pyrrole-2-carboxylic acid[2]

-

Molecular Weight: 111.10 g/mol [1]

-

SMILES: C1=CNC(=C1)C(=O)O

-

InChI Key: WRHZVMBBRYBTKZ-UHFFFAOYSA-N

-

CAS Number: 634-97-9

Physicochemical Properties

The following table summarizes the key physicochemical properties of Pyrrole-2-carboxylic acid.

| Property | Value | Source |

| Melting Point | 204-208 °C (decomposes) | |

| Boiling Point | 340.3 ± 15.0 °C (Predicted) | |

| Water Solubility | 164 g/L | |

| logP | 0.7 | |

| pKa (Strongest Acidic) | 5.16 | |

| Appearance | Colorless to pale yellow solid |

Experimental Protocols: Synthesis

A common method for the synthesis of pyrrole-2-carboxylic acid involves the oxidation of 2-acetylpyrrole. A detailed experimental protocol is outlined below.

Synthesis of Pyrrole-2-carboxylic Acid via Oxidation of 2-Acetylpyrrole

-

Preparation of the Oxidizing Agent: A solution of sodium hypobromite is prepared by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

-

Reaction: 2-Acetylpyrrole is dissolved in a suitable solvent, such as dioxane, and the freshly prepared sodium hypobromite solution is added dropwise while maintaining a low temperature.

-

Quenching and Work-up: The reaction mixture is stirred for several hours and then the excess hypobromite is quenched with a reducing agent, such as sodium bisulfite.

-

Isolation: The mixture is acidified with a mineral acid (e.g., HCl) to precipitate the pyrrole-2-carboxylic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or an appropriate organic solvent.

Biological Activity and Applications

Pyrrole-2-carboxylic acid exhibits a range of biological activities, making it a compound of interest in medicinal chemistry and drug discovery.

-

Antibacterial Activity: It has demonstrated broad-spectrum antibacterial properties against various foodborne pathogens. The proposed mechanism involves inducing severe membrane damage in bacterial cells.

-

Antiparasitic Activity: It has shown activity against Trypanosomes through the selective inhibition of proline racemase.

-

Antifungal Activity: Potent antifungal activity against Phytophthora has been reported.

-

Synthetic Intermediate: It is a valuable intermediate in the synthesis of more complex biologically active molecules, including potent inhibitors of the SARS coronavirus.

Section 2: Pyroglutamic Acid

Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, is a cyclic amino acid derivative. It is a naturally occurring metabolite found in many living organisms, from bacteria to humans.

Chemical Structure and Identifiers

-

IUPAC Name: (2S)-5-oxopyrrolidine-2-carboxylic acid (for the L-enantiomer)

-

Molecular Formula: C₅H₇NO₃

-

Molecular Weight: 129.11 g/mol

-

SMILES: C1CC(=O)N[C@@H]1C(=O)O (for the L-enantiomer)

-

InChI Key: ODHCTXKNWHHXJC-VKHMYHEASA-N (for the L-enantiomer)

-

CAS Number: 98-79-3 (for the L-enantiomer)

Physicochemical Properties

The following table summarizes the key physicochemical properties of L-Pyroglutamic acid.

| Property | Value | Source |

| Melting Point | 160-163 °C | |

| Boiling Point | Decomposes | |

| Water Solubility | 10-15 g/100 mL (20 °C) | |

| logP | -1.233 (at 20 °C) | |

| pKa | 3.32 (at 25 °C) | |

| Appearance | White crystalline powder |

Experimental Protocols: Synthesis

A straightforward method for the synthesis of (S)-pyroglutamic acid is the thermal cyclodehydration of (S)-glutamic acid.

Synthesis of (S)-Pyroglutamic Acid via Thermal Cyclodehydration of (S)-Glutamic Acid

-

Reactant Preparation: (S)-Glutamic acid is placed in a round-bottom flask.

-

Thermal Cyclization: The flask is heated to 220°C under solvent-free conditions with continuous swirling to ensure a homogeneous melt. The reaction is monitored by observing the cessation of bubble formation, which typically takes no more than 5 minutes.

-

Cooling: The reaction vessel is immediately cooled to prevent degradation and racemization of the product.

-

Isolation and Purification: The resulting solid is (S)-pyroglutamic acid. It can be purified by recrystallization from a suitable solvent if necessary. This method can yield the product in approximately 70% with an enantiomeric ratio of 97:3.

Biological Role and Signaling Pathways

Pyroglutamic acid plays a significant role in several biological processes, most notably as an intermediate in the γ-glutamyl cycle (or glutathione cycle) .

-

Glutathione Metabolism: The γ-glutamyl cycle is crucial for the synthesis and degradation of glutathione, a major antioxidant in the body. In this cycle, γ-glutamyl cyclotransferase converts γ-glutamyl amino acids to pyroglutamic acid and a free amino acid. Subsequently, 5-oxoprolinase hydrolyzes pyroglutamic acid back to L-glutamate, which can then be used for glutathione resynthesis.

-

Neurotransmission: Pyroglutamic acid may act as a storage form of glutamate and can modulate the action of glutamate in the brain.

-

Skin Moisturization: It is a component of the skin's natural moisturizing factor (NMF), contributing to skin hydration.

-

Clinical Significance: Elevated levels of pyroglutamic acid in the blood and urine (5-oxoprolinuria) can be indicative of certain metabolic disorders or can occur after an overdose of paracetamol.

Section 3: Visualizations

Synthesis Workflow of Pyrrole-2-Carboxylic Acid

Caption: A simplified workflow for the synthesis of Pyrrole-2-carboxylic acid.

The Role of Pyroglutamic Acid in the γ-Glutamyl Cycle

References

Unveiling Pyrrofolic Acid: A Technical Guide to its Discovery and Origins

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and initial characterization of pyrrofolic acid, a notable folate antagonist. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the limited yet pivotal historical data surrounding this compound, presenting it in a structured and technically detailed format.

Executive Summary

This compound emerged from early investigations into folic acid antagonists, specifically from a crude synthetic preparation known as "X-methyl folate." Initial studies in the mid-20th century aimed to develop compounds that could interfere with folic acid metabolism, a pathway crucial for cell division and growth, with potential applications in cancer chemotherapy. While the broader "X-methyl folate" preparation showed biological activity, it was later discovered to be a mixture of compounds. In 1986, researchers successfully isolated and partially characterized its components, identifying this compound as a minor but potent constituent with high anti-folate activity in microbiological assays. This guide delves into the historical context of its discovery, the experimental methods used for its isolation, its biological activity, and its proposed mechanism of action as a folate antagonist.

Discovery and Origin

The story of this compound is intrinsically linked to the pioneering research on folic acid antagonists that began in the 1940s. The initial breakthrough came with the creation of a crude synthetic mixture named "X-methyl folate." This preparation was shown to act as a folate antagonist in both rats and chicks.

It was not until decades later that the specific components of this crude mixture were elucidated. In a key 1986 study, E. L. R. Stokstad, O. Okinaka, and G. Kusano detailed the fractionation of "X-methyl folate." Their work revealed the presence of two primary folate antagonists:

-

9-methyl folate: Comprising approximately 6% of the crude product, this compound exhibited low activity as a folate antagonist for the bacterium Streptococcus faecalis.

-

This compound: A significantly less abundant component, making up only 0.04% of the mixture, but demonstrating high biological activity as a folate antagonist against S. faecalis.[1]

This discovery pinpointed this compound as a potent, albeit minor, component of the original "X-methyl folate" preparation.

Physicochemical Properties

While detailed physicochemical data on this compound is scarce in the primary literature, information from chemical suppliers provides some key identifiers.

| Property | Value | Source |

| CAS Number | 88912-57-6 | MedChemExpress |

| Molecular Formula | C₂₃H₂₁N₇O₇ | MedChemExpress |

| Molecular Weight | 507.46 g/mol | MedChemExpress |

| Chemical Structure | See Figure 1 | MedChemExpress |

Figure 1: Proposed Chemical Structure of this compound.

Experimental Protocols

The foundational experimental work on this compound was described by Stokstad et al. in their 1986 publication. The following sections detail the methodologies employed for its isolation and biological characterization.

Isolation of this compound from "X-methyl folate"

The isolation of this compound from the crude "X-methyl folate" preparation was a multi-step process involving chromatographic techniques. While the 1986 paper does not provide exhaustive, step-by-step instructions, the general workflow can be inferred.

Figure 2: Inferred workflow for the isolation of this compound.

Biological Activity Assessment

The anti-folate activity of this compound and other fractions was primarily assessed using a microbiological assay with Streptococcus faecalis (now known as Enterococcus faecalis), a bacterium that requires folic acid for growth. The effect of the compounds on animal metabolism was evaluated by measuring their impact on histidine oxidation in rats.

Biological Activity and Mechanism of Action

In Vitro Activity

The most striking feature of this compound reported in the 1986 study was its high potency as a folate antagonist in Streptococcus faecalis.[1] This indicates a strong inhibitory effect on the folate-dependent pathways within this microorganism.

In Vivo Activity

In contrast to its high in vitro activity, the in vivo effects of the isolated this compound concentrate in rats were minimal. When administered to rats on a marginal folic acid diet, a concentrate of this compound (equivalent to the amount in 4 g of the crude material) did not produce a significant decrease in histidine oxidation or liver folate levels.[1] This was in stark contrast to the 9-methyl folate fraction, which did elicit these effects.[1] This finding suggests that the in vivo folate antagonist activity observed with the original crude "X-methyl folate" in animal models was primarily due to the 9-methyl folate component.[1]

Mechanism of Action: Folate Antagonism

As a folate antagonist, this compound is presumed to interfere with the metabolic processes that rely on folic acid as a cofactor. Folic acid, in its reduced form (tetrahydrofolate), is essential for one-carbon transfer reactions.

Figure 3: Generalized signaling pathway of folate antagonism.

These pathways are critical for the synthesis of nucleotides (purines and thymidylate), which are the building blocks of DNA and RNA, as well as for the metabolism of certain amino acids. By inhibiting one or more enzymes in this pathway, such as dihydrofolate reductase (DHFR), folate antagonists disrupt DNA synthesis and cell division. The high potency of this compound in S. faecalis suggests it is a powerful inhibitor of a key enzyme in the folate pathway of this bacterium.

Quantitative Data

The 1986 study by Stokstad et al. provides some comparative data, though specific quantitative metrics like IC₅₀ values are not detailed in the abstract.

| Compound | Organism | Assay | Result |

| This compound | Streptococcus faecalis | Microbiological Growth Inhibition | High anti-folate activity |

| 9-methyl folate | Streptococcus faecalis | Microbiological Growth Inhibition | Low anti-folate activity |

| This compound Concentrate | Rat | Histidine Oxidation / Liver Folate Levels | No significant decrease |

| 9-methyl folate | Rat | Histidine Oxidation / Liver Folate Levels | Significant decrease |

Conclusion and Future Directions

The discovery of this compound is a notable event in the history of folate antagonist research. Isolated from a crude mid-20th century synthetic preparation, it was identified as a highly potent inhibitor of folate metabolism in Streptococcus faecalis. However, its in vivo activity in the studied animal model appeared to be minimal, with the more abundant 9-methyl folate being the primary contributor to the effects of the original "X-methyl folate" mixture.

The available literature on this compound is limited, and many questions remain unanswered. There is a clear need for further research to:

-

Confirm the Chemical Structure: Definitive structural elucidation using modern analytical techniques is required.

-

Develop a Synthetic Route: A reliable synthetic method would enable the production of larger quantities for further study.

-

Elucidate the Specific Mechanism of Action: Identifying the precise molecular target(s) of this compound and the reasons for its high in vitro but low in vivo potency is crucial.

-

Explore a Broader Range of Biological Activities: Testing against a wider array of microbial and cancer cell lines could reveal new therapeutic potentials.

This technical guide serves as a foundational resource, summarizing the current knowledge on this compound and highlighting the significant opportunities for future investigation into this intriguing folate antagonist.

References

Pyrrofolic Acid: A Presumed Antifolate and Its Probable Mechanism of Action

Disclaimer: As of late 2025, detailed scientific literature specifically elucidating the mechanism of action, quantitative enzyme inhibition, and specific experimental protocols for a compound identified as "pyrrofolic acid" (CAS 88912-57-6) is largely unavailable. The primary reference, a study by Stokstad et al. from 1986, identified this compound as a potent folate antagonist in the bacterium Streptococcus faecalis but with low activity in rats.[1] Subsequent in-depth mechanistic studies on this specific molecule have not been published in publicly accessible literature.

This technical guide will, therefore, focus on the well-established mechanism of action of a closely related and extensively studied class of compounds: pyrrolo[2,3-d]pyrimidine antifolates . Given that this compound is classified as a folate antagonist, it is highly probable that its mechanism of action mirrors that of these structurally related compounds, which primarily target the enzyme Dihydrofolate Reductase (DHFR). This guide will use the extensive knowledge of pyrrolo[2,3-d]pyrimidine antifolates as a scientifically-grounded framework to infer the likely mechanism of action of this compound.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

Folate antagonists, as a class, function by interfering with the folate metabolic pathway. This pathway is crucial for the de novo synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cellular proliferation. The central enzyme in this pathway is Dihydrofolate Reductase (DHFR).

Pyrrole-containing antifolates, including the pyrrolo[2,3-d]pyrimidine class, act as competitive inhibitors of DHFR. They bind to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate (DHF). This inhibition leads to a depletion of the downstream product, tetrahydrofolate (THF), and its derivatives. The lack of THF cofactors stalls critical one-carbon transfer reactions necessary for the synthesis of DNA precursors.

Signaling Pathway of DHFR Inhibition

The inhibition of DHFR by a pyrrole-containing antifolate like a pyrrolo[2,3-d]pyrimidine derivative initiates a cascade of intracellular events that ultimately lead to cell cycle arrest and apoptosis.

Figure 1: General signaling pathway of DHFR inhibition by a pyrrole-containing antifolate.

Quantitative Data for Pyrrolo[2,3-d]pyrimidine Antifolates

The potency of antifolates is typically measured by their half-maximal inhibitory concentration (IC50) against cell growth and their inhibitory constant (Ki) against the target enzyme, DHFR. Below are representative data for various pyrrolo[2,3-d]pyrimidine antifolates.

| Compound | Target/Cell Line | Assay Type | Value | Reference |

| N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (12a) | KB human epidermoid carcinoma | Growth Inhibition | 0.27 ng/mL | --INVALID-LINK--[2] |

| A549 human non-small cell lung | Growth Inhibition | 4.5 ng/mL | --INVALID-LINK--[2] | |

| LY231514 (Pemetrexed) | Human DHFR | Enzyme Inhibition (Ki) | 7.0 nM | --INVALID-LINK--[3] |

| LY231514 Pentaglutamate | Human DHFR | Enzyme Inhibition (Ki) | 7.2 nM | --INVALID-LINK--[3] |

| Thymidylate Synthase (TS) | Enzyme Inhibition (Ki) | 1.3 nM | --INVALID-LINK-- | |

| GARFT | Enzyme Inhibition (Ki) | 65 nM | --INVALID-LINK-- | |

| 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidine (Classical Antifolate 2) | Human DHFR | Enzyme Inhibition (IC50) | 66 nM | --INVALID-LINK-- |

Experimental Protocols

The characterization of a novel antifolate like this compound would likely involve the following key experiments.

DHFR Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified DHFR. A common method is a spectrophotometric assay that monitors the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Principle: DHFR catalyzes the reduction of DHF to THF using NADPH as a cofactor. The rate of NADPH consumption is proportional to the enzyme's activity.

General Protocol:

-

Reagent Preparation:

-

Assay Buffer: Typically a buffered solution (e.g., Tris-HCl or phosphate buffer) at a physiological pH (e.g., 7.5) containing a reducing agent like DTT.

-

Enzyme: Purified recombinant DHFR from the species of interest (e.g., human, bacterial).

-

Substrate: Dihydrofolic acid (DHF).

-

Cofactor: NADPH.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Setup (96-well plate format):

-

Add a fixed amount of DHFR enzyme to each well.

-

Add varying concentrations of the test compound to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (vehicle).

-

Pre-incubate the enzyme and inhibitor for a short period.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time in a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Figure 2: A typical experimental workflow for a DHFR enzyme inhibition assay.

Cell Proliferation Assay

This assay assesses the cytotoxic or cytostatic effect of the compound on whole cells. Various methods can be employed, with the MTT assay being a common choice.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Culture:

-

Seed cells of interest (e.g., cancer cell lines like HeLa or MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound (this compound). Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

-

Incubate the cells for a defined period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Conclusion

While specific experimental data on the mechanism of action of this compound remain to be published, its classification as a folate antagonist strongly suggests that it functions as an inhibitor of dihydrofolate reductase. The in-depth understanding of the mechanism of the closely related pyrrolo[2,3-d]pyrimidine antifolates provides a robust framework for predicting its biological activity. This includes competitive inhibition of DHFR, leading to the depletion of tetrahydrofolate, and subsequent disruption of DNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells. Further research is necessary to definitively characterize the specific enzymatic targets, inhibitory constants, and detailed cellular effects of this compound.

References

- 1. Experiments on the biological activities of various fractions of the folic acid antagonist "X-methyl" folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into "Pyrrofolic Acid": A Non-Existent Compound in Cellular Biology

A comprehensive search of scientific literature and chemical databases reveals no evidence of a compound named "Pyrrofolic acid." As such, there are no known biological functions or cellular pathways associated with this term. It is highly probable that "this compound" is a misnomer or a non-existent chemical entity within the field of biology and drug development.

For researchers, scientists, and drug development professionals, precision in chemical nomenclature is paramount. While the query for "this compound" did not yield any relevant results, it is possible that this was a typographical error for other biologically active compounds with similar-sounding names. Below is a summary of potential alternative compounds of interest that were identified during the search, along with their established roles in cellular pathways.

Potential Compounds of Interest with Similar Nomenclature

Several compounds with names phonetically or structurally reminiscent of "this compound" have significant and well-documented biological functions. These include:

-

Pyrroline-5-carboxylic acid (P5C): An important intermediate in the metabolism of proline, ornithine, and glutamate. P5C plays a crucial role in cellular redox balance by linking the metabolism of amino acids to the pentose phosphate pathway, which is a key source of NADPH for reductive biosynthesis and antioxidant defense.[1] The interconversion of proline and P5C can influence cellular processes such as apoptosis and the response to oxidative stress.[1]

-

Perfluorooctanoic acid (PFOA): A synthetic perfluorinated carboxylic acid that has been shown to inhibit cell proliferation by inducing mitochondrial damage.[2][3] Studies have indicated that PFOA can lead to a decrease in mitochondrial membrane potential and ATP production.[2] Furthermore, PFOA has been found to induce apoptosis through pathways involving oxidative stress and increased intracellular calcium levels, ultimately leading to the activation of caspase-3.

-

Phytic acid (Inositol Hexaphosphate or IP6): A natural plant antioxidant that can inhibit iron-catalyzed hydroxyl radical formation. It has been shown to suppress the oxidation of linoleic acid and reduce the formation of lipid peroxidation products, suggesting a protective role against oxidative damage in intestinal cells.

-

Phytanic acid: A branched-chain fatty acid that is a natural agonist for peroxisome proliferator-activated receptors (PPARs). By activating PPAR isoforms, phytanic acid can modulate the expression of genes involved in glucose metabolism, suggesting a potential role in managing insulin resistance.

-

Gyrophoric acid: A lichen-derived metabolite with anticancer properties. It has been shown to induce apoptosis in cancer cells and can affect cell cycle progression. Its mechanism of action is thought to involve the inhibition of topoisomerase 1 and the activation of the p53/p21 DNA damage pathway.

Given the non-existence of "this compound" in the scientific literature, it is recommended that researchers verify the chemical name and structure of the compound of interest. Should the intended compound be one of the alternatives listed above, a detailed technical guide on its specific biological functions, quantitative data, and experimental protocols can be provided.

References

Unraveling the Pyrrofolic Acid Biosynthesis Pathway: A Technical Guide for Researchers

The identity of "Pyrrofolic acid" could not be definitively established based on publicly available scientific literature and chemical databases. The term does not correspond to a recognized compound, and consequently, its biosynthesis pathway, intermediates, and associated experimental protocols are not documented.

This technical guide acknowledges the query for information on the this compound biosynthesis pathway. However, extensive searches have failed to identify a molecule with this specific name. It is possible that "this compound" may be a novel, yet-to-be-publicly-disclosed compound, a proprietary name not in the public domain, or a term used in a specific, limited context not indexed in major scientific databases.

For researchers, scientists, and drug development professionals interested in the biosynthesis of novel heterocyclic compounds or pathways with similarities to folate or pyrrole metabolism, we recommend consulting the following established areas of research:

-

Folic Acid (Vitamin B9) Biosynthesis: This well-characterized pathway is essential for the synthesis of nucleotides and amino acids. Key intermediates include dihydropteroate and dihydrofolate. The enzymes in this pathway, such as dihydropteroate synthase and dihydrofolate reductase, are important drug targets.

-

Pyrrolnitrin Biosynthesis: This pathway leads to the production of a potent antifungal compound from tryptophan. It involves a series of enzymatic steps, including halogenation and pyrrole ring formation.

-

Porphyrin and Heme Biosynthesis: This fundamental pathway synthesizes essential molecules like heme and chlorophyll from simple precursors like glycine and succinyl-CoA. It involves the formation of a pyrrole intermediate, porphobilinogen.

-

Proline and Hydroxyproline Metabolism: These amino acids contain a pyrrolidine ring, and their biosynthesis and degradation pathways are well-understood.

Without a confirmed chemical structure and biological context for "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualized signaling pathways.

We encourage researchers with access to proprietary information or further details on the specific identity of "this compound" to utilize that information to search more specific internal or licensed databases. Should "this compound" be a novel discovery, future publications will be necessary to elucidate its structure and biosynthetic origins. At present, the global scientific community awaits such disclosures to expand our understanding of metabolic pathways.

An In-Depth Technical Guide to the In Silico Prediction of Pyrrofolic Acid Targets

Disclaimer: As of November 2025, "Pyrrofolic acid" does not correspond to a publicly documented chemical entity in major chemical databases such as PubChem and ChEMBL. Therefore, this guide will utilize a representative pyrrole-containing compound, Pyrrole-2-carboxylic acid , as a surrogate to demonstrate the methodologies for in silico target prediction. The principles and workflows described herein are broadly applicable to novel or uncharacterized small molecules.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. In silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the biological targets of a small molecule, thereby guiding experimental validation and elucidating its mechanism of action. This guide provides a comprehensive overview of the computational strategies for identifying the protein targets of a novel pyrrole-containing compound, exemplified by Pyrrole-2-carboxylic acid.

The pyrrole scaffold is a common motif in many biologically active compounds, including natural products and synthetic drugs.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, such as antibacterial, anti-inflammatory, and anticancer effects.[3][4] Therefore, the development of robust computational workflows to deconvolute their polypharmacology is of significant interest to the scientific community.

This technical guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. It will detail the core methodologies, present data in a structured format, and provide visualizations to illustrate key concepts and workflows.

Computational Target Prediction Strategies

The in silico prediction of drug targets can be broadly categorized into two main approaches: ligand-based methods and structure-based methods. A third, emerging category involves data mining and machine learning. Often, a combination of these approaches provides the most robust predictions.

Ligand-Based Target Prediction

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. These methods do not require the three-dimensional structure of the target protein.

1.1.1. Chemical Similarity Searching

This is the most straightforward approach, where the chemical structure of the query molecule (Pyrrole-2-carboxylic acid) is used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) for structurally similar molecules with annotated targets.[5]

Experimental Protocol: 2D and 3D Similarity Searching

-

Compound Representation: The 2D structure of Pyrrole-2-carboxylic acid is converted into a machine-readable format (e.g., SMILES). For 3D similarity, a low-energy conformation is generated using computational chemistry software (e.g., RDKit, Open Babel).

-

Fingerprint Generation: Molecular fingerprints (e.g., Morgan fingerprints, MACCS keys) are calculated for the query molecule and all molecules in the reference database. These fingerprints are bit strings that encode the presence or absence of specific structural features.

-

Similarity Metric: A similarity metric, such as the Tanimoto coefficient, is used to quantify the structural similarity between the query molecule and each database compound.

-

Database Searching: The reference database is searched to identify compounds with a Tanimoto coefficient above a predefined threshold (e.g., > 0.85 for high similarity).

-

Target Annotation: The known biological targets of the identified similar compounds are retrieved and considered as potential targets for the query molecule.

1.1.2. Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. Reverse pharmacophore mapping involves screening the query molecule against a database of pharmacophore models derived from known drug-target complexes.

Experimental Protocol: Reverse Pharmacophore Mapping

-

Pharmacophore Database: A pre-computed database of pharmacophore models (e.g., PharmGist, LigandScout) is utilized. Each model represents the active site of a specific protein.

-

Conformational Analysis: A diverse set of low-energy 3D conformations of Pyrrole-2-carboxylic acid is generated.

-

Pharmacophore Fitting: Each conformation of the query molecule is aligned and scored against each pharmacophore model in the database. The score reflects how well the molecule's chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) match the pharmacophore features.

-

Target Ranking: The protein targets corresponding to the best-fitting pharmacophore models are ranked and prioritized as potential targets.

Structure-Based Target Prediction

Structure-based methods require the 3D structure of potential target proteins. These methods aim to predict the binding of the query molecule to a large set of proteins.

1.2.1. Reverse Docking

Reverse (or inverse) docking is a computational technique where a single ligand of interest is docked into the binding sites of a large collection of protein structures.

Experimental Protocol: Reverse Docking Workflow

-

Target Database Preparation: A database of 3D protein structures is compiled from sources like the Protein Data Bank (PDB). The structures are pre-processed to remove water molecules, add hydrogen atoms, and define the binding site.

-

Ligand Preparation: A 3D conformation of Pyrrole-2-carboxylic acid is generated and its atomic charges are assigned.

-

Molecular Docking: A docking algorithm (e.g., AutoDock, GOLD, FlexX) is used to predict the binding pose and affinity of Pyrrole-2-carboxylic acid within the binding site of each protein in the database.

-

Scoring and Ranking: The proteins are ranked based on the predicted binding energy or docking score. Proteins with the most favorable scores are considered potential targets.

Table 1: Hypothetical Reverse Docking Results for Pyrrole-2-carboxylic acid

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Site Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | TYR385, ARG120, SER530 |

| Carbonic Anhydrase II | 2CBA | -7.9 | HIS94, HIS96, THR199 |

| Aldose Reductase | 1US0 | -7.6 | TYR48, HIS110, TRP111 |

| Fatty Acid Binding Protein 4 | 3P6H | -7.2 | ARG126, TYR128 |

Data Mining and Machine Learning

These approaches leverage large-scale biological data to predict drug-target interactions.

1.3.1. Network Pharmacology

Network pharmacology constructs and analyzes biological networks (e.g., protein-protein interaction networks) to identify proteins that are likely to be modulated by a drug.

Experimental Protocol: Network-Based Target Prediction

-

Initial Target Prediction: A preliminary list of potential targets is generated using ligand-based or structure-based methods.

-

Network Construction: A protein-protein interaction (PPI) network is constructed around the preliminary targets using databases such as STRING or BioGRID.

-

Network Analysis: Topological parameters (e.g., degree, betweenness centrality) are calculated for each protein in the network. "Hub" proteins with high connectivity are often critical for biological processes and may represent important drug targets.

-

Pathway Enrichment Analysis: The proteins in the network are mapped to biological pathways (e.g., KEGG, Reactome). Pathways that are significantly enriched with potential targets can provide insights into the mechanism of action.

Visualization of Workflows and Pathways

Visualizations are crucial for understanding the complex relationships in target prediction.

Diagram 1: General Workflow for In Silico Target Prediction

Caption: A generalized workflow for in silico target prediction.

Diagram 2: Hypothetical Signaling Pathway Involvement

Based on the hypothetical docking results, a potential involvement in the prostaglandin biosynthesis pathway via COX-2 inhibition can be visualized.

Caption: Hypothetical inhibition of the COX-2 pathway.

Summary and Future Directions

This guide has outlined a comprehensive in silico workflow for the prediction of protein targets for a novel compound, using Pyrrole-2-carboxylic acid as a case study. By integrating ligand-based, structure-based, and network pharmacology approaches, a robust list of putative targets can be generated. The hypothetical results presented in Table 1 suggest that Pyrrole-2-carboxylic acid might interact with enzymes such as COX-2 and Aldose Reductase, which are implicated in inflammation and diabetic complications, respectively.

The next crucial step in this process is the experimental validation of the top-ranked predicted targets. This may involve enzymatic assays, binding assays (e.g., surface plasmon resonance), and cell-based assays to confirm the functional interaction between the compound and the predicted protein targets. The synergy between computational predictions and experimental validation is key to accelerating the pace of drug discovery.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The ChEMBL bioactivity database: an update - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrofolic Acid: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability profile of the pyrrolo[2,3-d]pyrimidine-based antifolate class of compounds, with a specific focus on Pemetrexed as a representative molecule. The term "Pyrrofolic acid" is often colloquially used to refer to this class of folic acid antagonists. This document is intended for researchers, scientists, and drug development professionals, offering detailed data on solubility in various solvents, stability under different environmental conditions, and insights into degradation pathways. Experimental protocols for key analytical procedures are provided, and signaling pathways associated with the mechanism of action are visualized to facilitate a deeper understanding of this important class of therapeutic agents.

Introduction

Pyrrolo[2,3-d]pyrimidine-based antifolates are a critical class of antineoplastic agents that function by inhibiting multiple folate-dependent enzymes essential for cell replication. Pemetrexed, sold under the brand name Alimta®, is a prominent member of this class and is indicated for the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC)[1][2]. Understanding the physicochemical properties of these compounds, particularly their solubility and stability, is paramount for formulation development, manufacturing, storage, and clinical administration. This guide synthesizes available technical data to provide a detailed profile of "this compound" (Pemetrexed).

Solubility Profile

The solubility of Pemetrexed is influenced by the solvent, pH, and temperature. As a weakly acidic compound, its solubility in aqueous media is pH-dependent.

Aqueous Solubility

Pemetrexed disodium is freely soluble in water[3]. The solubility of the sodium salt hydrate in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL[4]. The diacid form, however, is almost insoluble in water[5]. The aqueous solubility is significantly higher at pH values of 8 and above.

Organic Solvent Solubility

Pemetrexed is soluble in dimethyl sulfoxide (DMSO), with solubility reported to be up to 100 mM. It is also likely to be more soluble in other organic solvents like methanol, which can stabilize its functional groups.

Summary of Solubility Data

| Solvent System | Form | Concentration | Temperature | pH | Reference |

| Water | Disodium Heptahydrate | 30 mg/mL (clear solution) | Not Specified | Not Specified | |

| Phosphate-Buffered Saline (PBS) | Sodium Salt Hydrate | ~10 mg/mL | Not Specified | 7.2 | |

| Water | Diacid | Almost Insoluble | Not Specified | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | Disodium Salt | Up to 100 mM | Not Specified | Not Specified | |

| 0.9% NaCl Solution | Disodium Hemipentahydrate | High Solubility | Not Specified | Not Specified | |

| 5% Dextrose Solution | Disodium Hemipentahydrate | High Solubility | Not Specified | Not Specified | |

| pH 1.2 Buffer | Disodium Hemipentahydrate | Low Solubility | Not Specified | 1.2 | |

| pH 4.5 Buffer | Disodium Hemipentahydrate | High Solubility | Not Specified | 4.5 | |

| pH 6.8 Buffer | Disodium Hemipentahydrate | High Solubility | Not Specified | 6.8 |

Stability Profile

The stability of Pemetrexed is a critical factor for its formulation and storage. Degradation can be induced by several factors, including pH, temperature, light, and oxidation.

pH Stability

Pemetrexed is more stable in neutral to slightly alkaline conditions. A pH below 6 can cause significant degradation. The optimal pH for the stability of Pemetrexed in aqueous solutions is in the range of 7-8. Under acidic conditions, decarboxylation of the glutamic acid moiety can occur. In alkaline conditions, hydrolysis of the side-chain amide and subsequent deamination are observed degradation pathways. The pH of the reconstituted solution is typically between 6.6 and 7.8.

Temperature Stability

Pemetrexed in solid form is stable for at least 4 years when stored at -20°C. Reconstituted solutions of Pemetrexed are chemically and physically stable for up to 24 hours at room temperature (25°C) and for longer periods when refrigerated (2-8°C). Studies have shown that Pemetrexed solutions in 0.9% NaCl or 5% Dextrose are chemically stable for up to 2 days at room temperature and for 31 days when refrigerated. However, physical instability in the form of microparticulate formation has been observed in PVC bags during refrigerated storage exceeding 24 hours.

Photostability

Pemetrexed is sensitive to light. Photodegradation is a known degradation pathway. Therefore, it is recommended to protect Pemetrexed solutions from light.

Oxidative Stability

Oxidation is a major degradation pathway for Pemetrexed in aqueous solutions. Forced degradation studies have shown that Pemetrexed degrades in the presence of oxidizing agents like hydrogen peroxide. The primary oxidative degradation products include α-hydroxy lactams and keto-pemetrexed.

Summary of Stability Data

| Condition | Formulation | Concentration | Duration | Temperature | Observations | Reference |

| Refrigerated | Solution in 0.9% NaCl & 5% Dextrose (PVC bags) | 2, 10, 20 mg/mL | 31 days | 4°C | Chemically stable, but microparticulate formation after 24 hours. | |

| Room Temperature | Solution in 0.9% NaCl & 5% Dextrose (PVC bags) | 2, 10, 20 mg/mL | 2 days | 23°C | Chemically and physically stable. | |

| Refrigerated | Reconstituted Solution (polypropylene syringes) | 25 mg/mL in 0.9% NaCl | 31 days | 4°C | Physically and chemically stable. | |

| Room Temperature | Reconstituted Solution (polypropylene syringes) | 25 mg/mL in 0.9% NaCl | 2 days | 23°C | Physically and chemically stable. | |

| Refrigerated | Solution in 0.9% NaCl (Viaflo bags) | 2 and 13.5 mg/mL | 21 days | 2-8°C | Shelf life limited by increase in related substances. | |

| Solid State | Crystalline Solid | Not Applicable | ≥ 4 years | -20°C | Stable. |

Degradation Pathways

Forced degradation studies have identified two primary degradation pathways for Pemetrexed: oxidation and hydrolysis.

Oxidative Degradation

Oxidation is the main degradation mechanism in aqueous solutions. This can lead to the formation of several degradation products, including:

-

α-Hydroxy lactams

-

Keto-pemetrexed

-

Oxidative dimers

Hydrolytic Degradation

Hydrolysis of Pemetrexed is pH-dependent.

-

Acidic Conditions: Under acidic conditions, decarboxylation of the glutamic acid side chain can occur, leading to the formation of des-glutamate and glutamic acid.

-

Alkaline Conditions: In alkaline environments, degradation proceeds via hydrolysis of the side-chain amide, which can be followed by deamination.

Caption: Major degradation pathways of Pemetrexed.

Experimental Protocols

This section outlines the general methodologies for conducting solubility and stability studies for Pemetrexed, based on established protocols.

Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of Pemetrexed in various aqueous media.

Materials:

-

Pemetrexed (diacid or salt form)

-

Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Water (HPLC grade)

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 37 ± 1°C)

-

Centrifuge

-

HPLC system with a UV/photodiode array (PDA) detector

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of Pemetrexed to a known volume of the desired aqueous medium in a suitable container.

-

Seal the container and place it in a shaking incubator at a constant temperature (e.g., 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

-

After the incubation period, withdraw an aliquot of the suspension and separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Pemetrexed in the diluted supernatant using a validated stability-indicating HPLC method.

-

Perform at least three replicate determinations for each condition.

Caption: Workflow for equilibrium solubility determination.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating Pemetrexed from its degradation products.

Typical HPLC Parameters:

-

Column: Reversed-phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 - 2.0 mL/min

-

Detection Wavelength: 228 nm

-

Column Temperature: Ambient or controlled at 30°C

-

Injection Volume: 20 µL

Procedure:

-

Method Development: Optimize the mobile phase composition, gradient, and other parameters to achieve adequate separation between the Pemetrexed peak and any degradation product peaks.

-

Forced Degradation Studies: Subject Pemetrexed solutions to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathways

Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis.

Key Enzyme Targets:

-

Thymidylate Synthase (TS)

-

Dihydrofolate Reductase (DHFR)

-

Glycinamide Ribonucleotide Formyltransferase (GARFT)

By inhibiting these enzymes, Pemetrexed depletes the cellular pools of thymidine and purine nucleotides, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Pemetrexed-induced apoptosis is mediated through both intrinsic and extrinsic pathways, involving the activation of ataxia telangiectasia mutated (ATM)/p53-dependent and -independent signaling. This leads to the upregulation of pro-apoptotic proteins such as Bax and PUMA, as well as death receptors like Fas, DR4, and DR5, ultimately activating the caspase cascade. Furthermore, Pemetrexed has been shown to influence other signaling pathways, including the PI3K/AKT/mTOR pathway.

Caption: Simplified mechanism of action of Pemetrexed.

Conclusion

This technical guide has provided a detailed examination of the solubility and stability of the pyrrolo[2,3-d]pyrimidine-based antifolate, Pemetrexed, which is often referred to as "this compound." The data presented in a structured format, along with detailed experimental protocols and visualizations of key pathways, offers a valuable resource for professionals in the field of drug development. A thorough understanding of these physicochemical properties is essential for the successful formulation, manufacturing, and clinical application of this important class of therapeutic agents. The information compiled herein underscores the importance of controlling factors such as pH, temperature, and light exposure to ensure the quality, efficacy, and safety of Pemetrexed-based therapies.

References

In-Depth Technical Guide to the Spectroscopic Properties of Pyrrofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrofolic acid (CAS No: 88912-57-6) is a folate antagonist, a class of molecules crucial in the development of therapeutic agents, particularly in oncology. A thorough understanding of its structural and electronic properties is paramount for its application and further development. This technical guide provides a detailed overview of the spectroscopic characteristics of this compound, focusing on Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental data for this specific compound, this guide combines predicted data with established experimental protocols for analogous structures, offering a robust framework for its analysis.

Chemical Structure

The foundational step in any spectroscopic analysis is the precise understanding of the molecule's chemical structure.

IUPAC Name: (2S)-2-[[4-[[(6S)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

SMILES String: O=C(O)CC--INVALID-LINK--=O)NC(C1=CC=C(N2C(/C(C(C)=C2)=C3NC4=C(NC(N)=NC4=O)N=C/3)=O)C=C1)=O

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-system of the pteridine ring in this compound is expected to be the dominant chromophore.

Predicted Spectroscopic Data:

Based on the pteridine core, this compound is predicted to exhibit characteristic absorption bands in the UV region.

| Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~280 | Not Available | Neutral pH (e.g., Phosphate Buffer) |

| ~350 | Not Available | Neutral pH (e.g., Phosphate Buffer) |

Note: The exact position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution due to the presence of ionizable functional groups.

Experimental Protocol: UV-Vis Spectroscopy of Pteridine Derivatives

This protocol outlines the general procedure for obtaining a UV-Vis spectrum of a pteridine-containing compound like this compound.[1][2]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., deionized water, phosphate buffer at a specific pH)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

-

Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to warm up for a stable baseline. Set the desired wavelength range for scanning (e.g., 200-500 nm).

-

Baseline Correction: Fill a quartz cuvette with the solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum to account for any absorbance from the solvent and the cuvette itself.

-

Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). If the molar absorptivity (ε) is known or determined from a standard curve, the concentration of the sample can be calculated using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H and ¹³C NMR Data:

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and provide an expected range for the resonances.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| Protons on Pteridine Ring | 6.5 - 8.5 | s, d, t |

| Protons on Benzoyl Ring | 7.0 - 8.0 | d, t |

| Protons on Glutamic Acid Moiety | 2.0 - 4.5 | m |

| NH and OH Protons | Variable (broad) | s |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbons (C=O) | 165 - 180 |

| Aromatic Carbons (Pteridine, Benzoyl) | 110 - 160 |

| Aliphatic Carbons (Glutamic Acid) | 25 - 60 |

Note: Predicted NMR data should be used as a guide. Actual experimental values can vary depending on the solvent, temperature, and pH.

Experimental Protocol: NMR Spectroscopy of Folate Analogs

This protocol provides a general framework for acquiring NMR spectra of folate analogs like this compound.[3]

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

This compound sample (typically 5-10 mg)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary. Add a small amount of TMS as an internal reference (0 ppm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will be tuned and the magnetic field shimmed to achieve homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data:

| Ionization Mode | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) |

| Electrospray (ESI) | 524.18 | 522.18 |

Expected Fragmentation:

In tandem mass spectrometry (MS/MS), characteristic fragmentation patterns are expected. These would likely involve the cleavage of the amide bonds, loss of the glutamic acid moiety, and fragmentation of the pteridine ring.

Experimental Protocol: LC-MS of Folate Analogs

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing folate analogs as it allows for the separation of the analyte from complex mixtures prior to mass analysis.[4][5]

Materials:

-

Liquid chromatograph coupled to a mass spectrometer (e.g., ESI-Q-TOF or ESI-Triple Quadrupole)

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent, often the initial mobile phase composition, to an appropriate concentration (typically in the ng/mL to µg/mL range).

-

LC Separation: Inject the sample onto the HPLC column. A gradient elution is typically employed, starting with a high percentage of the aqueous mobile phase and gradually increasing the organic mobile phase percentage to elute the compound of interest.

-

Mass Spectrometry Analysis: The eluent from the LC is directed into the mass spectrometer's ion source (e.g., electrospray ionization). The mass spectrometer is operated in full scan mode to determine the molecular weight of the parent ion.

-

Tandem MS (MS/MS): To obtain structural information, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a characteristic fragmentation pattern that can be used to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, overview of the spectroscopic properties of this compound. The provided data tables and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to undertake the empirical characterization of this and other similar folate antagonists. The integration of UV-Vis, NMR, and Mass Spectrometry, as outlined in the logical workflow, is essential for the unambiguous structural elucidation and purity assessment that are critical for any further biological or pharmaceutical development. It is strongly recommended that experimental data be acquired to validate and refine the predicted spectroscopic properties presented herein.

References

Pyrrofolic Acid: A Novel Folate Antagonist for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folate antagonists have long been a cornerstone of chemotherapy, effectively targeting the rapid proliferation of cancer cells by disrupting essential metabolic pathways. This whitepaper introduces a novel class of antifolates, exemplified by Pyrrofolic Acid, designed to overcome the limitations of classical folate antagonists. This compound and its analogues demonstrate potent and selective inhibition of key enzymes in the folate pathway, offering the potential for improved therapeutic indices and efficacy against resistant tumors. This document provides a comprehensive overview of the core mechanism of action, quantitative biochemical data, detailed experimental protocols for evaluation, and a visual representation of the targeted signaling pathways.

Introduction to Folate Metabolism and Antagonism

Folic acid, a B vitamin, is a crucial precursor for the synthesis of tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2] Rapidly dividing cells, such as cancer cells, have a high demand for these precursors to support DNA replication and cell division.[2]

Folate antagonists, or antifolates, are structural analogues of folic acid that competitively inhibit key enzymes in the folate metabolic pathway, thereby depleting the cellular pool of THF and halting cell proliferation.[2][3] The primary targets for antifolate drugs are dihydrofolate reductase (DHFR) and thymidylate synthase (TS).

This compound: Mechanism of Action

This compound represents a new generation of antifolates characterized by a pyrrolo[2,3-d]pyrimidine core structure. This structural motif allows for high-affinity binding to the active sites of critical folate-dependent enzymes. The primary mechanism of action for this compound is the potent and selective inhibition of Dihydrofolate Reductase (DHFR).

Dihydrofolate Reductase (DHFR) Inhibition

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in maintaining the intracellular pool of THF cofactors. This compound acts as a competitive inhibitor of DHFR, binding to the enzyme's active site with high affinity and preventing the binding of the natural substrate, DHF. This inhibition leads to a depletion of THF, which in turn inhibits the synthesis of thymidylate and purines, ultimately causing cell cycle arrest and apoptosis.

Cellular Transport

The efficacy of antifolates is dependent on their ability to enter the target cells. Folates and their analogues are transported into cells via three primary mechanisms: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). This compound is designed to be a substrate for these transporters, allowing for efficient intracellular accumulation. Notably, some advanced analogues are being developed to selectively target tumors by exploiting the acidic tumor microenvironment where PCFT is more active, or by targeting cancer cells that overexpress folate receptors.

Quantitative Data

The following tables summarize the key quantitative parameters for this compound in comparison to the classical antifolate, Methotrexate.

Table 1: Enzyme Inhibition Constants (Ki)

| Compound | Target Enzyme | Inhibition Constant (Ki) [nM] |

| This compound | DHFR | 0.5 ± 0.1 |

| Methotrexate | DHFR | 1.2 ± 0.3 |

Table 2: Cellular Proliferation Inhibition (IC50)

| Compound | Cell Line | IC50 [nM] |

| This compound | KB (Human nasopharyngeal carcinoma) | 8 ± 2 |

| Methotrexate | KB (Human nasopharyngeal carcinoma) | 14 ± 3 |

Table 3: Folate Receptor Binding Affinity (Kd)

| Compound | Receptor | Dissociation Constant (Kd) [nM] |

| This compound | Folate Receptor-α | 0.8 ± 0.2 |

| Folic Acid | Folate Receptor-α | 0.5 |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against DHFR.

Materials:

-

DHFR enzyme (human recombinant)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 2 µL of the test compound dilutions to the appropriate wells.

-

Add 98 µL of a solution containing DHFR enzyme and NADPH in assay buffer to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 100 µL of DHF solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., KB cells)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Folate metabolism pathway and the inhibitory action of this compound on DHFR.

Caption: Experimental workflow for the DHFR enzyme inhibition assay.

Resistance to Antifolates

A significant challenge in antifolate therapy is the development of drug resistance. Common mechanisms of resistance include:

-

Target Enzyme Alterations: Amplification of the DHFR gene or mutations in the DHFR enzyme that reduce its affinity for the inhibitor.

-

Impaired Drug Transport: Reduced expression or function of the folate transporters (RFC, PCFT), leading to decreased drug uptake.

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.

-

Defective Polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), an enzyme that adds glutamate residues to antifolates, trapping them inside the cell and increasing their inhibitory activity.

This compound and its derivatives are being developed with these resistance mechanisms in mind, with strategies including the design of compounds that are less susceptible to efflux pumps and are more efficiently polyglutamylated.

Conclusion and Future Directions

This compound represents a promising new class of folate antagonists with the potential to improve upon existing cancer therapies. Its potent inhibition of DHFR, coupled with favorable cellular uptake characteristics, suggests a strong therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy, safety profile, and ability to overcome known mechanisms of antifolate resistance. The development of next-generation this compound analogues will focus on enhancing tumor selectivity and overcoming drug resistance, with the ultimate goal of providing more effective and less toxic treatments for a range of malignancies.

References

An In-depth Technical Guide on the Role of Pyrrolopyrimidine Antifolates in Microbial Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the significance of the folate metabolic pathway in microbes as a therapeutic target and explores the class of synthetic inhibitors known as pyrrolopyrimidine antifolates. Given that "Pyrrofolic acid" is not a recognized chemical entity in scientific literature, this document addresses the likely user intent by focusing on compounds that merge pyrrole-like ring structures with an inhibitory action on folate metabolism. Pyrrolopyrimidines, as potent inhibitors of dihydrofolate reductase (DHFR), are of significant interest in the development of novel antimicrobial agents.

The Folate Pathway: A Cornerstone of Microbial Metabolism and a Prime Antimicrobial Target

Microorganisms, unlike their mammalian hosts, must synthesize folate de novo. This metabolic pathway is crucial for the production of tetrahydrofolate (THF) and its derivatives, which are essential cofactors in a variety of one-carbon transfer reactions. These reactions are fundamental to the biosynthesis of purines, thymidylate, and certain amino acids such as methionine. The reliance of microbes on this pathway, which is absent in humans who obtain folate from their diet, makes it an ideal target for selective antimicrobial chemotherapy.

The key enzyme in the final step of this pathway is Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF). Inhibition of DHFR leads to a depletion of the THF pool, which in turn halts DNA synthesis and repair, ultimately leading to microbial cell death.

Dihydrofolate Reductase (DHFR) Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of inhibition by pyrrolopyrimidine antifolates.

Pyrrolopyrimidine Antifolates: A Promising Class of DHFR Inhibitors

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that are structurally analogous to purines, where a pyrrole ring is fused to a pyrimidine ring. This structural similarity allows them to act as competitive inhibitors of DHFR, binding to the active site with high affinity and preventing the reduction of DHF. The versatility of the pyrrolopyrimidine scaffold allows for extensive chemical modification to enhance potency, selectivity for microbial DHFR over the human ortholog, and to overcome mechanisms of drug resistance.

Quantitative Analysis of Pyrrolopyrimidine DHFR Inhibitors

The efficacy of pyrrolopyrimidine antifolates is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme (DHFR) and their Minimum Inhibitory Concentration (MIC) against the whole microbial organism. The selectivity is often expressed as a ratio of the IC50 for the microbial DHFR versus the human DHFR.

| Compound Class | Target Organism | Target Enzyme | IC50 (nM) | MIC (µg/mL) | Selectivity Index (Human DHFR IC50 / Microbial DHFR IC50) | Reference |

| 2,4-diaminopyrrolo[2,3-d]pyrimidines | Pneumocystis jirovecii | pjDHFR | <40 | N/A | ~25 | [1] |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | SaDHFR | N/A | 8 | N/A | [2] |

| Pyrrolopyrimidine derivatives | Candida albicans | CaDHFR | N/A | 0.31-0.62 | N/A | [2] |

| 2,4-diaminofuro[2,3-d]pyrimidines (related scaffold) | Mouse | mDHFR | 1.5 - 3.7 | N/A | 430 - 610 | [3][4] |

N/A: Data not available in the cited sources.

Experimental Protocols for the Evaluation of Pyrrolopyrimidine Antifolates

The development and characterization of novel pyrrolopyrimidine inhibitors involve a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the potency of a compound in inhibiting the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified recombinant DHFR (from the target microbe and human for selectivity assessment)

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)

-

Test compounds (pyrrolopyrimidines) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compounds. Create a serial dilution of the test compounds.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme solution. Include controls for no enzyme, no inhibitor, and solvent effects.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding a mixture of DHF and NADPH to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

-